8-Methoxy-1-methylcinnolin-4(1H)-one
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Overview
Description
8-Methoxy-1-methylcinnolin-4(1H)-one is a heterocyclic organic compound belonging to the cinnoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-methylcinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzonitrile with methoxyacetone in the presence of a base to form the desired cinnoline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-methylcinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-1-methylcinnolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
1-Methylcinnoline: A closely related derivative.
8-Methoxycinnoline: Another derivative with similar structural features.
Uniqueness
8-Methoxy-1-methylcinnolin-4(1H)-one is unique due to the presence of both methoxy and methyl groups, which may confer specific chemical and biological properties not found in other cinnoline derivatives.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-methoxy-1-methylcinnolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-7(8(13)6-11-12)4-3-5-9(10)14-2/h3-6H,1-2H3 |
InChI Key |
NDWIJCFPUWPPOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C=N1 |
Origin of Product |
United States |
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